molecular formula C11H11NO4 B354350 methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate CAS No. 861348-36-9

methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate

Cat. No.: B354350
CAS No.: 861348-36-9
M. Wt: 221.21g/mol
InChI Key: OAWGHDGTIGYSSP-UHFFFAOYSA-N
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Description

Methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate is a heterocyclic compound with a benzoxazine core structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The benzoxazine ring system is known for its stability and reactivity, making it a valuable scaffold for the development of new chemical entities.

Mechanism of Action

Target of Action

The primary targets of “methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate” are currently unknown . This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate typically involves the condensation of an appropriate amine with a carboxylic acid derivative, followed by cyclization. One common method involves the reaction of 4-methyl-2-aminophenol with methyl 2-bromoacetate under basic conditions to form the benzoxazine ring. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis. Additionally, solvent-free or green chemistry approaches are being explored to reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives, which are useful intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, leading to the formation of alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, alcohols, and various substituted benzoxazines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it an ideal candidate for the development of new synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that benzoxazine derivatives can exhibit antimicrobial, antifungal, and anticancer activities, making them promising candidates for drug development.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. The benzoxazine scaffold is being studied for its ability to interact with various biological targets, including enzymes and receptors, which could lead to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the production of advanced materials. Its incorporation into polymers can enhance the thermal and mechanical properties of the resulting materials, making them suitable for high-performance applications.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate
  • Methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate
  • Methyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate

Uniqueness

Methyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate is unique due to the specific positioning of the methyl and carboxylate groups on the benzoxazine ring. This unique structure can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds. Its specific substitution pattern can also affect its physical and chemical properties, such as solubility and stability, which are important for its applications in various fields.

Properties

IUPAC Name

methyl 4-methyl-3-oxo-1,4-benzoxazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-12-8-5-7(11(14)15-2)3-4-9(8)16-6-10(12)13/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAWGHDGTIGYSSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)COC2=C1C=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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